molecular formula C9H13BrN2 B3261897 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine CAS No. 34954-29-5

5-Bromo-4-(tert-Butyl)-6-methylpyrimidine

Cat. No.: B3261897
CAS No.: 34954-29-5
M. Wt: 229.12 g/mol
InChI Key: QYHKURLWAZEYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-(tert-Butyl)-6-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are key components in many pharmaceuticals and agrochemicals. The presence of bromine, tert-butyl, and methyl groups in this compound makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine typically involves the bromination of 4-(tert-Butyl)-6-methylpyrimidine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the pyrimidine ring. The reaction is usually carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(tert-Butyl)-6-methylpyrimidine can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine, while coupling reactions can introduce various aryl or alkyl groups into the pyrimidine ring.

Scientific Research Applications

5-Bromo-4-(tert-Butyl)-6-methylpyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-6-methylpyrimidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-4-methylpyrimidine: Lacks the tert-butyl group, which affects its steric properties and reactivity.

    5-Bromo-6-methylpyrimidine: Lacks the tert-butyl group, influencing its chemical behavior and applications.

Uniqueness

5-Bromo-4-(tert-Butyl)-6-methylpyrimidine is unique due to the presence of both bromine and tert-butyl groups, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Properties

IUPAC Name

5-bromo-4-tert-butyl-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-6-7(10)8(9(2,3)4)12-5-11-6/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHKURLWAZEYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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